3-Bromo-2-methoxy-5-methylpyridine is an organic compound with the molecular formula CHBrNO. It is classified as a derivative of pyridine, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound features a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is primarily utilized as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals .
The synthesis of 3-Bromo-2-methoxy-5-methylpyridine can be achieved through various methods, with one common approach being the bromination of 2-methoxy-5-methylpyridine. This reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to facilitate selective bromination at the desired position.
The synthetic route often involves:
The molecular structure of 3-Bromo-2-methoxy-5-methylpyridine consists of a pyridine ring substituted with three distinct functional groups:
The compound has a molecular weight of approximately 202.05 g/mol and exhibits a triclinic crystal structure when crystallized .
3-Bromo-2-methoxy-5-methylpyridine undergoes several types of chemical reactions:
The reactivity of this compound is influenced by its unique structural arrangement, which allows for diverse functionalization possibilities in synthetic chemistry.
While specific mechanisms of action for 3-Bromo-2-methoxy-5-methylpyridine are not extensively documented, it is known to interact with various biomolecules. For instance, it may act as an enzyme inhibitor by binding to the active sites of enzymes, thus altering their activity. Additionally, it has been shown to influence metabolic pathways by inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
Further research is needed to fully elucidate its interaction profile and potential biological effects.
Relevant analyses indicate that the compound's properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-Bromo-2-methoxy-5-methylpyridine finds applications in several scientific fields:
The regioselective bromination of methoxy- and methyl-substituted pyridines remains a fundamental challenge due to competing reaction pathways. Modern catalytic strategies have significantly improved precision and efficiency in synthesizing 3-Bromo-2-methoxy-5-methylpyridine (CAS# 717843-56-6) .
Palladium and copper catalysts enable directed ortho-bromination in pyridine systems. Pd(0) complexes (e.g., Pd(PPh₃)₄) facilitate Suzuki coupling precursors but require stringent anhydrous conditions to prevent catalyst deactivation [6]. Copper triflate (Cu(OTf)₂), paired with 2-picolinic acid, achieves C–Br bond formation at C3 of 2-methoxy-5-methylpyridine with >90% regioselectivity in toluene at 100°C [8]. This method suppresses polybromination byproducts common in non-catalytic reactions. Key factors include:
Table 1: Metal-Catalyzed Bromination Performance
Catalyst System | Substrate | Regioselectivity | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄/K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | C5 > C3 | 73 |
Cu(OTf)₂/2-picolinic acid | 2-Methoxy-5-methylpyridine | C3 exclusive | 85 |
Radical bromination using N-bromosuccinimide (NBS) and initiators (e.g., AIBN) selectively targets benzylic C–H bonds or electron-rich aromatic positions. For 3,5-dimethylpyridine, NBS/AIBN in CCl₄ achieves 68% yield of 3-(bromomethyl)-5-methylpyridine, avoiding undesired dibromination [5] [7]. Critical parameters include:
Solvent polarity governs nucleophilic displacement rates and regioselectivity in pyridine bromination. Polar aprotic solvents (DMF, DMSO) accelerate Pd-catalyzed couplings but promote debromination side reactions. In contrast, toluene optimizes copper-catalyzed bromination by balancing substrate solubility and catalyst stability [8]. Notable solvent-dependent phenomena:
Table 3: Solvent Influence on Key Reactions
Reaction | Optimal Solvent | Rate Constant (k, s⁻¹) | Byproduct Formation |
---|---|---|---|
Pd-catalyzed coupling | 1,4-Dioxane/H₂O (4:1) | 5.2 × 10⁻³ | <5% |
NBS bromination | CCl₄ | 8.7 × 10⁻⁴ | Dibromides (15%) |
Ester reduction | MeOH | 2.1 × 10⁻³ | None |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9